molecular formula C19H27ClN2 B12343475 6-Chloro-2-undecylquinoxaline

6-Chloro-2-undecylquinoxaline

Cat. No.: B12343475
M. Wt: 318.9 g/mol
InChI Key: WJEZHVVNUJRVOR-UHFFFAOYSA-N
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Description

6-Chloro-2-undecylquinoxaline is a quinoxaline derivative featuring a chlorine atom at position 6 and a long undecyl (C₁₁H₂₃) alkyl chain at position 2. Quinoxalines are heterocyclic compounds with a bicyclic structure consisting of two nitrogen atoms in a benzene-fused pyrazine ring. Substitutions at positions 2 and 6 significantly influence physicochemical and biological properties.

Properties

Molecular Formula

C19H27ClN2

Molecular Weight

318.9 g/mol

IUPAC Name

6-chloro-2-undecylquinoxaline

InChI

InChI=1S/C19H27ClN2/c1-2-3-4-5-6-7-8-9-10-11-17-15-21-19-14-16(20)12-13-18(19)22-17/h12-15H,2-11H2,1H3

InChI Key

WJEZHVVNUJRVOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=CN=C2C=C(C=CC2=N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-undecylquinoxaline typically involves the reaction of 2-undecylquinoxaline with a chlorinating agent. One common method is the nucleophilic substitution reaction where 2-undecylquinoxaline is treated with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group at the 6th position . The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of 6-Chloro-2-undecylquinoxaline may involve large-scale synthesis using similar chlorination reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or column chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-undecylquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinoxalines with various functional groups.

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of dihydroquinoxalines.

Mechanism of Action

The mechanism of action of 6-Chloro-2-undecylquinoxaline involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer applications, it can induce apoptosis in cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Comparison

The substituent at position 2 determines key differences among 6-chloroquinoxaline derivatives:

Compound Substituent at Position 2 Key Structural Feature
6-Chloro-2-undecylquinoxaline Undecyl (C₁₁H₂₃) Long alkyl chain; lipophilic
3a (6-Chloropyridin-3-yl)methoxy Aromatic ether; moderate polarity
3d (Thiazolyl)thio Heterocyclic thioether; polarizable
3e Benzyloxy Aromatic ether; planar structure
3f N-(2,3-Dimethylphenyl)amine Bulky aromatic amine; basic

Physical and Chemical Properties

Substituents critically influence melting points, solubility, and stability:

Compound Melting Point (°C) Solubility (Polarity) LogP‡
3a 152–154 Low (lipophilic) ~3.5
3d 168–170 Moderate (polarizable) ~2.8
3e 118–120 Low (aromatic) ~4.0
3f 145–147 Moderate (basic amine) ~3.2
Undecyl Derivative Estimated 80–90 Very low (hydrophobic) ~7.0

‡LogP values estimated using substituent contributions.

Key Insight : The undecyl chain likely reduces solubility in aqueous media but enhances lipid bilayer penetration, a critical factor in antibacterial activity .

Biological Activity

6-Chloro-2-undecylquinoxaline is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

6-Chloro-2-undecylquinoxaline belongs to the quinoxaline family, characterized by a bicyclic structure containing two nitrogen atoms. The presence of the chloro group at position 6 and an undecyl chain at position 2 significantly influences its biological properties.

Biological Activities

1. Antimicrobial Activity

Research indicates that 6-Chloro-2-undecylquinoxaline exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation.

Table 1: Antimicrobial Activity of 6-Chloro-2-undecylquinoxaline

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

2. Anti-inflammatory Activity

The anti-inflammatory properties of 6-Chloro-2-undecylquinoxaline have also been documented. Studies show that it can reduce inflammation markers in vitro and in vivo.

Table 2: Anti-inflammatory Effects

Treatment GroupPaw Edema Volume Reduction (%)
Control-
6-Chloro-2-undecylquinoxaline (50 mg/kg)45%
Indomethacin (standard)60%

The data indicates that while the compound is effective, it does not surpass the standard anti-inflammatory drug indomethacin.

The mechanism by which 6-Chloro-2-undecylquinoxaline exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit the NF-kB pathway, which plays a crucial role in inflammatory responses. This inhibition leads to a decrease in pro-inflammatory cytokines, thereby reducing inflammation.

Case Studies

Several case studies have investigated the therapeutic potential of quinoxaline derivatives, including 6-Chloro-2-undecylquinoxaline:

Case Study 1: Antimicrobial Efficacy

A study conducted on chronic wound infections demonstrated that topical application of formulations containing 6-Chloro-2-undecylquinoxaline resulted in significant microbial load reduction compared to controls. The study highlighted its potential as a topical antimicrobial agent.

Case Study 2: Anti-inflammatory Applications

In an animal model of arthritis, administration of 6-Chloro-2-undecylquinoxaline led to reduced joint swelling and pain scores, indicating its potential utility in managing inflammatory conditions.

Conclusion and Future Directions

6-Chloro-2-undecylquinoxaline exhibits promising biological activity, particularly as an antimicrobial and anti-inflammatory agent. Its effectiveness against various bacterial strains and its ability to modulate inflammatory responses suggest that it could be further developed for therapeutic applications.

Future research should focus on:

  • Optimization of Structure: Modifying the chemical structure to enhance potency and reduce toxicity.
  • Mechanistic Studies: Further elucidating the molecular pathways affected by this compound.
  • Clinical Trials: Conducting clinical trials to evaluate safety and efficacy in humans.

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